molecular formula C21H20N2O5S B2875497 METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE CAS No. 1358124-30-7

METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE

Cat. No.: B2875497
CAS No.: 1358124-30-7
M. Wt: 412.46
InChI Key: VPHYFCYEKDYAKE-UHFFFAOYSA-N
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Description

METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antimicrobial, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This reaction is metal-free and achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .

Scientific Research Applications

    Chemistry: As a building block for synthesizing complex heterocyclic compounds.

    Biology: Potential use in studying enzyme interactions and cellular pathways.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 6-METHOXY-4-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHOXY)QUINOLINE-2-CARBOXYLATE is unique due to its specific structural features, such as the presence of a quinoline core and a methylthio phenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 6-methoxy-4-[2-(3-methylsulfanylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-26-14-7-8-17-16(10-14)19(11-18(23-17)21(25)27-2)28-12-20(24)22-13-5-4-6-15(9-13)29-3/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHYFCYEKDYAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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